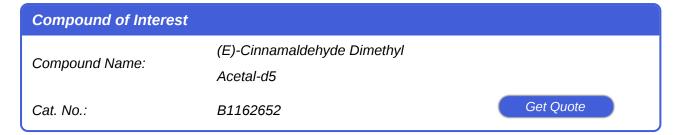


mass spectrum of (E)-Cinnamaldehyde Dimethyl Acetal-d5

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An In-Depth Technical Guide to the Mass Spectrum of **(E)-Cinnamaldehyde Dimethyl Acetal-d5**

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of **(E)-Cinnamaldehyde Dimethyl Acetal-d5**. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and isotopic labeling studies. This document outlines the predicted fragmentation patterns, presents data in a structured format, and includes a representative experimental protocol.

Molecular Properties

(E)-Cinnamaldehyde Dimethyl Acetal-d5 is a deuterated stable isotope analog of (E)-Cinnamaldehyde Dimethyl Acetal.[1] The five deuterium atoms are located on the phenyl ring, a feature that is invaluable for interpreting mass spectral fragmentation pathways. The properties of both the deuterated and non-deuterated (native) compounds are summarized below for comparison.



Property	(E)- Cinnamaldehyde Dimethyl Acetal (Native)	(E)- Cinnamaldehyde Dimethyl Acetal-d5 (Deuterated)	Reference
Molecular Formula	C11H14O2	C11D5H9O2	[2][3]
Molecular Weight	178.23 g/mol	183.26 g/mol	[1][2][3][4]
Exact Mass	178.0994 Da	183.1308 Da	[2][3]
Synonyms	trans- Cinnamaldehyde dimethyl acetal, [(1E)-3,3-dimethoxy-1- propen-1-yl]-benzene	[(1E)-3,3-Dimethoxy- 1-propen-1-yl]- benzene-d5, trans- Cinnamaldehyde Dimethyl Acetal-d5	[1][2][4]

Experimental Protocol: GC-MS Analysis

While a specific experimental protocol for **(E)-Cinnamaldehyde Dimethyl Acetal-d5** is not publicly available, the following represents a standard methodology for obtaining an electron ionization (EI) mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To separate the analyte from the sample matrix and obtain its characteristic mass spectrum.

Instrumentation:

 Gas Chromatograph coupled to a Mass Spectrometer with an El source (e.g., HITACHI M-80B or similar).[2]

Procedure:

- Sample Preparation: Dissolve a small quantity of (E)-Cinnamaldehyde Dimethyl Acetal-d5
 in a suitable volatile solvent such as chloroform, dichloromethane, or DMSO.[1]
- GC Separation:



- Injection: Inject 1 μL of the prepared sample into the GC injection port.
- Column: Utilize a non-polar capillary column (e.g., SE-30) suitable for separating aromatic compounds.[5]
- Carrier Gas: Use Helium at a constant flow rate.
- Temperature Program: Implement a temperature ramp, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
- Mass Spectrometry:
 - Ionization: Subject the eluted compound to electron ionization (EI) at a standard energy of
 70 eV.[6] EI is a hard ionization technique that induces reproducible fragmentation.[6]
 - Mass Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and resulting fragment ions.
 - Detection: The separated ions are detected, and their abundance is recorded.



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Fig. 1: General experimental workflow for GC-EI-MS analysis.

Mass Spectral Data and Fragmentation Analysis

The utility of isotopic labeling becomes clear when comparing the mass spectrum of the native compound with the predicted spectrum of its deuterated analog.[7] The mass shift of 5 Da in fragments containing the phenyl ring confirms the fragmentation pathways.



Mass Spectrum of (E)-Cinnamaldehyde Dimethyl Acetal (Native)

The experimental GC-MS data for the non-deuterated compound reveals several key fragments.[2] The most abundant ion, known as the base peak, is observed at m/z 147.[2][8]

m/z	Relative Abundance (%)	Proposed Fragment Ion	Formula
178	Low	[M] ⁺ (Molecular Ion)	[C11H14O2] ⁺
147	100 (Base Peak)	[M - OCH₃] ⁺	[C10H11O]+
115	58	[M - OCH3 - CH3OH]+	[C ₉ H ₇] ⁺
121	36	[M - C ₃ H ₅ O ₂] ⁺	[C ₉ H ₉]+
103	31	[C ₈ H ₇] ⁺ (Styryl Cation)	[C ₈ H ₇] ⁺
77	32	[C ₆ H ₅]+ (Phenyl Cation)	[C ₆ H ₅] ⁺

Data sourced from PubChem, MoNA ID: JP008462[2]

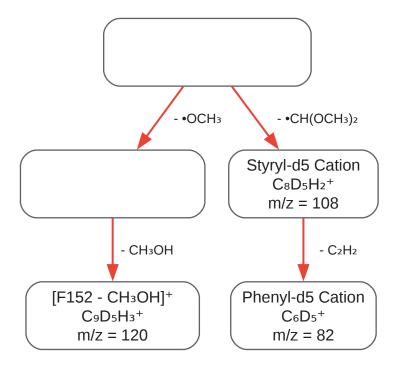
Predicted Mass Spectrum of (E)-Cinnamaldehyde Dimethyl Acetal-d5

Based on the fragmentation of the native compound, a predicted mass spectrum for the d5-labeled analog can be constructed. The molecular ion is expected at m/z 183. Fragments retaining the deuterated phenyl group will show a mass shift of +5 amu.



Predicted m/z	Relative Abundance	Proposed Fragment Ion	Formula
183	Low	[M] ⁺ (Molecular Ion)	[C11D5H9O2]+
152	~100 (Predicted Base Peak)	[M - OCH₃] ⁺	[C10D5H6O]+
120	High	[M - OCH3 - CH3OH]+	[C ₉ D ₅ H ₃] ⁺
126	Moderate	[M - C ₃ H ₅ O ₂]+	[C ₉ D ₅ H ₄] ⁺
108	Moderate	[C ₈ D ₅ H ₂] ⁺ (Deuterated Styryl Cation)	[C8D5H2]+
82	Moderate	[C ₆ D ₅] ⁺ (Deuterated Phenyl Cation)	[C ₆ D ₅] ⁺

The primary fragmentation is the loss of a methoxy radical (•OCH₃), a common cleavage for acetals, to form a stable oxonium ion.[9] This ion (m/z 152 for the d5-analog) is expected to be the base peak due to its stability. Subsequent losses and rearrangements produce the other major observed ions.



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Fig. 2: Proposed fragmentation pathway for (E)-Cinnamaldehyde Dimethyl Acetal-d5.

Conclusion

The analysis of **(E)-Cinnamaldehyde Dimethyl Acetal-d5** provides a clear example of how isotopic labeling serves as a powerful tool in mass spectrometry. By observing the +5 Da mass shift in key fragments, the fragmentation pathway originating from the molecular ion can be confidently elucidated. The predicted primary fragments at m/z 152, 120, 108, and 82 are characteristic of this deuterated compound and provide a distinct fingerprint for its identification. This guide provides the foundational data and methodologies for researchers working with this and similar labeled compounds.

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